2,6-Dimethoxyphenol
Overview
Description
Syringol, also known as 2,6-dimethoxyphenol, is an organic compound with the molecular formula C₈H₁₀O₃. It is a phenolic compound characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring. Syringol is a colorless solid, although it often appears brown due to air-oxidized impurities. It is a significant component of wood smoke and is derived from the pyrolysis of lignin, specifically from the thermal decomposition of sinapyl alcohol .
Mechanism of Action
Target of Action
Syringol is an organic compound with the formula HO(CH3O)2C6H3 . It is a phenol, with methoxy groups in the flanking (2 and 6) positions . It is the symmetrically dimethylated derivative of pyrogallol . The primary targets of syringol are the enzymes secretory phospholipase A2 (sPLA2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response .
Mode of Action
Syringol interacts with its targets, sPLA2 and 5-LOX, through a process of inhibition . This inhibition is independent of substrate concentration and calcium ion concentration and is irreversible . The interaction of syringol with these enzymes has been evidenced by fluorescence and molecular docking studies .
Biochemical Pathways
Syringol and its derivatives are produced by the pyrolysis of lignin . Specifically, syringol is derived from the thermal decomposition of the sinapyl alcohol component . The conversion involves replacement of the propenyl alcohol substituent of the sinapyl alcohol by hydrogen . A high syringyl (or S) content is indicative of lignin from angiosperms .
Pharmacokinetics
It is known that syringol is slightly soluble in water , which may impact its absorption and distribution in the body
Result of Action
The result of syringol’s action is the significant inhibition of the enzymes sPLA2 and 5-LOX . This leads to a decrease in the inflammatory response . Syringol also decreases the expression of cPLA2, COX-2, IκBα, p38 and MPO in edematous tissues as demonstrated by western blots .
Action Environment
As a component of wood smoke , syringol’s stability and efficacy may be affected by the conditions of combustion
Biochemical Analysis
Biochemical Properties
Syringol plays a significant role in biochemical reactions, particularly in the microbial conversion of aromatic compounds . The interaction between syringol and GcoAB is crucial for the O-demethylation of syringol, a critical step in aromatic catabolism .
Cellular Effects
The effects of syringol on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes . For instance, syringol’s interaction with GcoAB leads to the demethylation of syringol, which enables subsequent oxidative aromatic ring-opening .
Molecular Mechanism
Syringol exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, syringol binds to the active site of GcoA, a component of the GcoAB system, and this binding is essential for the O-demethylation of syringol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of syringol change over time. It has been observed that syringol is completely converted to pyrogallol, 3MC, or 2-pyrone 6-carboxylate in Pseudomonas putida KT2440 with the GcoA-F169A variant . This indicates the stability of syringol and its long-term effects on cellular function .
Metabolic Pathways
Syringol is involved in several metabolic pathways. It interacts with enzymes such as GcoAB and undergoes O-demethylation, a critical step in the catabolism of aromatic compounds . This process can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringol can be synthesized through the pyrolysis of lignin, a major component of biomass. The pyrolysis process involves heating lignin in the absence of oxygen, leading to its thermal decomposition. During this process, sinapyl alcohol, a component of lignin, undergoes decomposition to form syringol. The reaction conditions typically involve high temperatures and the absence of oxygen to prevent combustion .
Industrial Production Methods: In industrial settings, syringol is produced as a byproduct of biofuel production from woody biomass. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield syringol. This method involves the thermal decomposition of lignin-rich biomass, such as wood, under controlled conditions to produce syringol along with other valuable chemicals .
Chemical Reactions Analysis
Types of Reactions: Syringol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Syringol can be oxidized to form syringaldehyde and syringic acid.
Reduction: Reduction of syringol can lead to the formation of syringyl alcohol.
Substitution: Syringol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Major Products:
Oxidation Products: Syringaldehyde, syringic acid
Reduction Products: Syringyl alcohol
Substitution Products: Halogenated syringol derivatives, nitro-syringol derivatives
Scientific Research Applications
Syringol has a wide range of applications in scientific research, including:
Chemistry: Syringol is used as a precursor for the synthesis of various phenolic compounds and polymers.
Medicine: Syringol has been investigated for its anti-inflammatory and antimicrobial properties.
Industry: Syringol is a key component in the production of synthetic smoke flavorings used in the food industry. .
Comparison with Similar Compounds
- Guaiacol
- Vanillin
- Syringaldehyde
- Syringic acid
- Acetosyringone
Properties
IUPAC Name |
2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIDCXVFHGNTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-61-9 | |
Record name | Phenol, 2,6-dimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25511-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2052607 | |
Record name | 2,6-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown solidified mass or fragments; [Aldrich MSDS], Solid, White or colourless crystals, woody medicinal rather dry odour | |
Record name | 2,6-Dimethoxyphenol | |
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URL | https://haz-map.com/Agents/9638 | |
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Record name | 2,6-Dimethoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2,6-Dimethoxyphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/597/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
260.00 to 261.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-Dimethoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.2 mg/mL at 13 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | 2,6-Dimethoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6-Dimethoxyphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/597/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
91-10-1 | |
Record name | 2,6-Dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-dimethoxy- | |
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Record name | 2,6-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQT464H8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,6-Dimethoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 56 °C | |
Record name | 2,6-Dimethoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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